molecular formula C9H16O4 B12572135 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- CAS No. 591749-75-6

1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-

Cat. No.: B12572135
CAS No.: 591749-75-6
M. Wt: 188.22 g/mol
InChI Key: JEEULHXKOZLLAN-UHFFFAOYSA-N
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Description

1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- is an organic compound that features a propanone group attached to a dioxolane ring. This compound is of interest due to its unique structure, which combines a ketone with a cyclic acetal, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- can be synthesized through the reaction of 1,3-dioxolane derivatives with appropriate ketones under acidic conditions. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted dioxolane derivatives.

Scientific Research Applications

1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving ketones and acetals.

    Industry: Used in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- involves its ability to participate in various chemical reactions due to the presence of both a ketone and a dioxolane ring. The ketone group can undergo nucleophilic addition reactions, while the dioxolane ring can be opened under acidic or basic conditions, leading to the formation of reactive intermediates.

Comparison with Similar Compounds

  • 1-Propanone, 2-hydroxy-1-[4-(hydroxymethyl)phenyl]-2-methyl-
  • 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-

Comparison: 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- is unique due to the presence of the dioxolane ring, which imparts stability and reactivity. In contrast, similar compounds may lack this ring structure, leading to differences in their chemical behavior and applications.

Properties

CAS No.

591749-75-6

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-one

InChI

InChI=1S/C9H16O4/c1-4-7(11)9(5-10)6-12-8(2,3)13-9/h10H,4-6H2,1-3H3

InChI Key

JEEULHXKOZLLAN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(COC(O1)(C)C)CO

Origin of Product

United States

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